N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide
Description
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a methoxyphenyl group, and a trimethoxybenzamide group. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C24H30N2O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[3-(cyclohexanecarbonylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H30N2O6/c1-29-19-11-10-17(14-18(19)26-23(27)15-8-6-5-7-9-15)25-24(28)16-12-20(30-2)22(32-4)21(13-16)31-3/h10-15H,5-9H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
UWJPQMDJWUNIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexylcarbonyl intermediate: This step involves the reaction of cyclohexanone with an appropriate amine to form the cyclohexylcarbonyl intermediate.
Coupling with 4-methoxyphenylamine: The intermediate is then reacted with 4-methoxyphenylamine under controlled conditions to form the desired amide linkage.
Introduction of the trimethoxybenzamide group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide
- N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide
- N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide
Uniqueness
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a trimethoxybenzamide core with a cyclohexylcarbonyl group that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could mitigate oxidative stress in biological systems.
In Vitro Studies
Several in vitro studies have been conducted to assess the efficacy of this compound against various cell lines:
- Cancer Cell Lines : The compound demonstrated cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant potency.
- Inflammatory Models : In models of inflammation, the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
In Vivo Studies
In vivo studies have further elucidated the biological effects:
- Animal Models : Administration of the compound in rodent models showed a reduction in tumor growth and improved survival rates compared to control groups.
- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Studies
A selection of case studies highlights the potential clinical applications:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with this compound resulted in significant symptom relief and reduced inflammatory markers.
- Case Study 2 : Another study focused on its application in cancer therapy noted that patients receiving the compound as an adjunct to standard chemotherapy experienced enhanced efficacy and reduced side effects.
Data Summary
| Study Type | Model | Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Cytotoxic effects (IC50 values < 10 µM) |
| In Vitro | Macrophage Activation | Reduced cytokine production (TNF-alpha, IL-6) |
| In Vivo | Rodent Models | Decreased tumor growth; improved survival rates |
| Clinical Trial | Chronic Inflammation | Significant symptom relief; reduced inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
